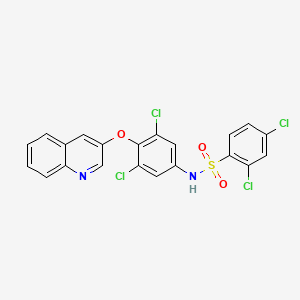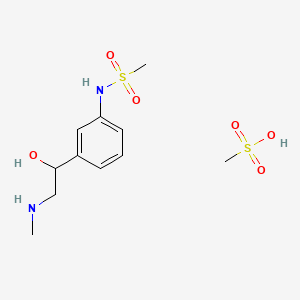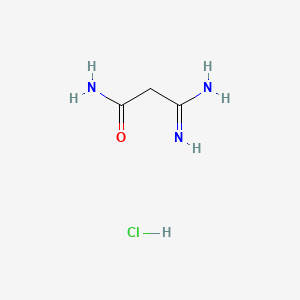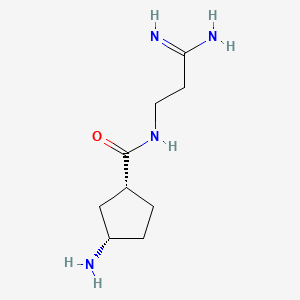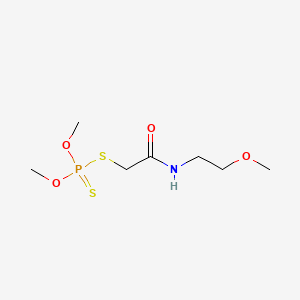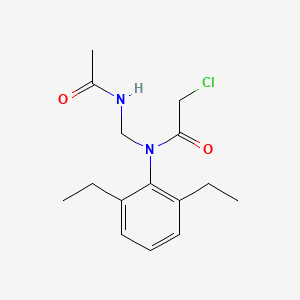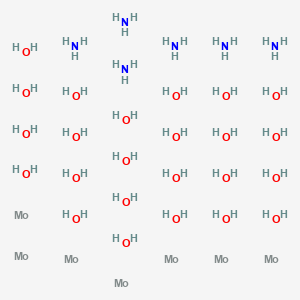
アザン;モリブデン;24水和物
概要
説明
It is a white crystalline powder that is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its significant role in the determination of phosphates, arsenates, and lead.
科学的研究の応用
Azane;molybdenum;tetracosahydrate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of molybdenum blue nanoparticles and other molybdenum-based compounds.
Biology: It is used in the study of enzyme activities and as a reagent in biochemical assays.
Medicine: It has been used in drug development for the treatment of gout, cancer, and cardiovascular diseases.
Industry: It is used in the determination of phosphates, arsenates, and lead in various industrial processes.
作用機序
Target of Action
Azane;Molybdenum;Tetracosahydrate, also known as Hexaammonium heptamolybdate, is a source of molybdenum . Molybdenum is an essential element that is present in enzymes including xanthine oxidase, sulfite oxidase, and aldehyde oxidase . These enzymes are the primary targets of Azane;Molybdenum;Tetracosahydrate.
Mode of Action
The compound interacts with its targets by providing molybdenum, which is a crucial component of these enzymes. The molybdenum atom is coordinated to a dithiolene group on the 6-alkyl side chain of a pterin, forming a molybdenum cofactor (Moco) in the active site of these enzymes .
Biochemical Pathways
The biosynthesis of Moco can be divided into three general steps :
These steps are crucial for the activation of molybdenum and its incorporation into the enzymes. The enzymes then catalyze various reactions involving carbon, sulfur, and nitrogen atoms .
Pharmacokinetics
It is known that molybdenum is an essential micronutrient and is usually administered intravenously as an additive to solutions for total parenteral nutrition (tpn) . The ADME properties of this compound and their impact on bioavailability would be an interesting area for future research.
Result of Action
The result of the action of Azane;Molybdenum;Tetracosahydrate is the activation of enzymes that require molybdenum. This leads to the catalysis of various biochemical reactions, contributing to processes such as nitrogen metabolism and the breakdown of certain toxic substances in the body .
Action Environment
The action of Azane;Molybdenum;Tetracosahydrate can be influenced by various environmental factors. For instance, molybdenum is an important trace element for higher plants and plays a significant role in their tolerance against different environmental stresses . .
生化学分析
Biochemical Properties
Azane; Molybdenum; Tetracosahydrate plays a significant role in biochemical reactions. Molybdenum, an essential trace element, forms the catalytic center of a large variety of enzymes such as nitrogenase, nitrate reductases, sulphite oxidase, and xanthine oxidoreductases .
Cellular Effects
The cellular effects of Azane; Molybdenum; Tetracosahydrate are primarily due to the molybdenum component. Molybdenum is essential for nearly all organisms and forms the catalytic center of several enzymes. These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Molecular Mechanism
The molecular mechanism of Azane; Molybdenum; Tetracosahydrate involves the interaction of molybdenum with various biomolecules. Molybdenum shuttles between three oxidation states (+4, +5, and +6), thereby catalyzing two-electron reduction–oxidation (redox) reactions . The versatile redox chemistry of molybdenum is controlled by the cofactor itself and the enzyme environment .
Temporal Effects in Laboratory Settings
Molybdenum toxicity has been reported, causing symptoms such as gout-like symptoms and abnormalities of the gastrointestinal tract, liver, and kidneys .
Dosage Effects in Animal Models
In animal models, high doses of molybdenum can cause adverse reactions. Molybdenum poisoning is most often the result of a copper-molybdenum imbalance in feed. Ruminant species are most frequently affected, and clinical signs may include poor growth, infertility, diarrhea, lameness, ataxia, as well as osteoporosis .
Metabolic Pathways
Molybdenum, a component of Azane; Molybdenum; Tetracosahydrate, is involved in various metabolic pathways. It is a component of coenzymes necessary for the activity of xanthine oxidase, sulfite oxidase, and aldehyde oxidase . The biosynthesis of Moco involves the complex interaction of six proteins and is a process of four steps, which also requires iron, ATP, and copper .
Transport and Distribution
Molybdate, the bioavailable form of molybdenum, is absorbed from the environment and incorporated into metal cofactors by complex biosynthetic machineries .
Subcellular Localization
Molybdenum enzymes are found in nearly all organisms, suggesting that molybdenum and its compounds may be localized in various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
Azane;molybdenum;tetracosahydrate can be synthesized by reducing a solution of ammonium heptamolybdate with ascorbic acid acidified with hydrochloric acid . The synthesis is carried out at a molybdenum concentration of 0.07 M (calculated on monomolybdate), with different molar ratios of reducing agent to molybdenum ([R]/[Mo] = 0.2–5) and acid to molybdenum ([H]/[Mo] = 0.3–3) .
Industrial Production Methods
In industrial settings, azane;molybdenum;tetracosahydrate is produced by reacting molybdenum trioxide with ammonium hydroxide, followed by crystallization. The resulting product is then purified to achieve the desired level of purity for various applications.
化学反応の分析
Types of Reactions
Azane;molybdenum;tetracosahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to form molybdenum blue, a compound containing molybdenum atoms with oxidation states between +5 and +6.
Substitution: It can participate in substitution reactions where ammonium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include ascorbic acid for reduction and various acids for oxidation . The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the products .
Major Products Formed
The major products formed from these reactions include molybdenum oxides, molybdenum blue, and various substituted molybdenum compounds .
類似化合物との比較
Similar Compounds
Ammonium molybdate: Similar in composition but without the tetrahydrate form.
Molybdenum trioxide: A precursor in the synthesis of azane;molybdenum;tetracosahydrate.
Molybdenum blue: A reduced form of molybdenum with unique properties.
Uniqueness
Azane;molybdenum;tetracosahydrate is unique due to its tetrahydrate form, which provides specific properties such as solubility and reactivity that are not present in other similar compounds.
特性
IUPAC Name |
diazanium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPEJJSWDHEBO-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[NH4]2MoO4, H8MoN2O4 | |
| Record name | Ammonium orthomolybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051654 | |
| Record name | Ammonium molybdate(VI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8275 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
12027-67-7, 13106-76-8 | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diammonium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium molybdate(VI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium molybdate(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

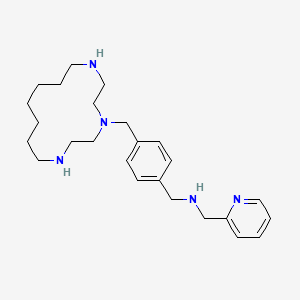
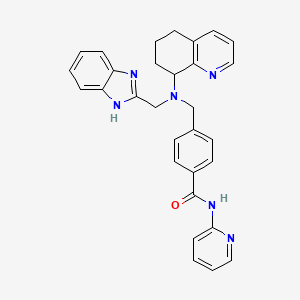
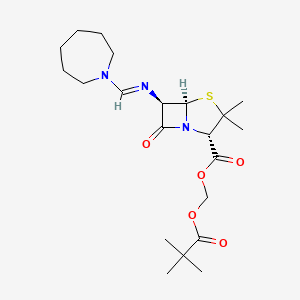

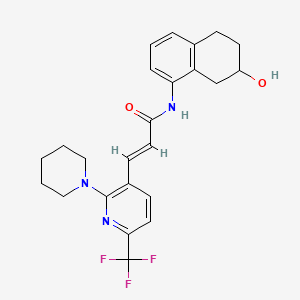
![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)
